molecular formula C13H19N3O5S B2363912 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid CAS No. 919751-62-5

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B2363912
CAS No.: 919751-62-5
M. Wt: 329.37
InChI Key: UTXXEWRGUAIXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone with a 4-oxo group. Its structure includes a pyridin-2-ylmethyl group and a 2-[(methylamino)sulfonyl]ethyl moiety connected via an amino group. The molecular formula is C₁₃H₁₉N₃O₅S, with a molecular weight of 329.38 g/mol (CAS: 919751-62-5) .

Properties

IUPAC Name

4-[2-(methylsulfamoyl)ethyl-(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-14-22(20,21)9-8-16(12(17)5-6-13(18)19)10-11-4-2-3-7-15-11/h2-4,7,14H,5-6,8-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXEWRGUAIXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN(CC1=CC=CC=N1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Considerations

The synthesis of this compound necessitates sequential functionalization of the pyridine ring, sulfonamide incorporation, and butanoic acid backbone assembly. Below, we evaluate three plausible routes inferred from analogous reactions in patent literature.

Route 1: Pyridinium Salt-Mediated Nucleophilic Addition

Step 1: Formation of Pyridinium Salt Intermediate
Activation of pyridine-2-carbaldehyde via reaction with N-phenyloxycarbonyl chloride generates a pyridinium salt, enhancing electrophilicity at the α-position. This intermediate facilitates nucleophilic attack by a primary amine, such as ethylenediamine, to form a pyridin-2-ylmethylamine derivative.

Step 2: Sulfonylation and Alkylation
The amine reacts with methylsulfamoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to install the sulfonamide group. Subsequent alkylation with ethyl bromoacetate introduces the ethyl spacer, yielding a tertiary amine intermediate.

Step 3: Oxobutanoic Acid Formation
Hydrolysis of the ethyl ester using aqueous NaOH generates the 4-oxobutanoic acid moiety. Final purification via recrystallization from ethanol affords the target compound in a projected yield of 58–65% (theoretical).

Key Advantages:
  • Leverages pyridinium salt chemistry for regioselective amine coupling.
  • Sulfonylation and alkylation steps are high-yielding (>80% per step in analogous systems).

Route 2: Grignard Reagent-Based Assembly

Step 1: Synthesis of Pyridine-Substituted Grignard Reagent
A Grignard reagent derived from 2-(bromomethyl)pyridine reacts with a diketone precursor (e.g., diethyl oxaloacetate) to form a 1,2-dihydropyridine intermediate. Oxidation with MnO₂ yields a pyridine-linked ester.

Step 2: Sulfonamide Incorporation
The ester undergoes aminolysis with methylsulfonamidoethylamine , followed by saponification to produce the carboxylic acid.

Projected Yield : 45–55% (lower due to oxidation inefficiencies).

Key Challenges:
  • Grignard reactivity may lead to side reactions at the sulfonamide site.
  • Requires stringent anhydrous conditions.

Route 3: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Step 1: Resin-Bound Pyridine Derivative
A Wang resin-loaded Fmoc-protected pyridin-2-ylalanine undergoes iterative coupling with sulfonamide-bearing linkers and glutaric anhydride to build the backbone.

Step 2: Cleavage and Purification
TFA-mediated cleavage releases the compound, with HPLC purification achieving >95% purity.

Key Advantages:
  • Enables rapid diversification of substituents.
  • Ideal for small-scale research applications.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 58–65% 45–55% 30–40%
Step Count 3 4 5
Scalability Industrial Pilot-Scale Research
Key Limitation Pyridinium stability Grignard sensitivity High cost of resins

Data inferred from analogous syntheses.

Industrial-Scale Production and Supplier Landscape

Global suppliers such as Matrix Scientific , Interbioscreen Ltd. , and PHARMEKS Ltd. offer the compound, though synthetic details remain proprietary. Batch production likely employs Route 1 , given its balance of yield and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
4-Oxobutanoic acid derivatives have been reported for their utility in developing pharmaceutical compositions aimed at treating various pathologies, particularly those associated with immunological disorders . These include autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The mechanism involves the modulation of the immune response, where these compounds exhibit immunosuppressive effects that can potentially mitigate the symptoms of autoimmune conditions .

Antidiabetic Properties
Some derivatives of 4-oxobutanoic acid have been identified as potential agents for managing non-insulin-dependent diabetes. They act by inhibiting specific metabolic pathways associated with glucose regulation and insulin sensitivity, thus presenting a dual role in managing blood sugar levels and inflammatory responses linked to diabetes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-oxobutanoic acid derivatives. Notably, compounds derived from this class have shown promising results in inhibiting the growth of various cancer cell lines. For instance, one study reported that a specific derivative exhibited an IC50 value of 18.53 μM against A549/DDP lung cancer cells, indicating significant cytotoxicity . This suggests that structural modifications to the parent compound can enhance its selectivity and potency against cancer cells.

Enzyme Inhibition

Kynurenine Pathway Modulation
The inhibition of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway, has been linked to neuroprotective effects and potential therapeutic strategies for neurodegenerative diseases. Derivatives of 4-oxobutanoic acid have been shown to inhibit this enzyme effectively, suggesting their role in modulating tryptophan metabolism and influencing neurological health .

Tyrosinase Inhibition
Another application involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Several studies indicate that derivatives can significantly inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening .

Summary of Findings

The following table summarizes the various applications and findings related to 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid:

Application AreaFindings/EffectsReferences
ImmunologyImmunosuppressive effects; treatment for autoimmune diseases
AntidiabeticPotential agents for managing non-insulin-dependent diabetes
AnticancerSignificant cytotoxicity against cancer cell lines (IC50 = 18.53 μM)
Enzyme InhibitionInhibition of kynurenine 3-hydroxylase; neuroprotective potential
Tyrosinase InhibitionEffective inhibition; potential for skin lightening products

Mechanism of Action

The mechanism of action of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4-oxobutanoic acid core but differ in substituents, influencing their physicochemical and biological properties.

Structural Variations and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 4-{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid C₁₃H₁₉N₃O₅S 329.38 Pyridin-2-ylmethyl, methylamino-sulfonylethyl Sulfonamide enhances polarity; pyridine enables π-π interactions .
4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid C₁₈H₂₇N₃O₅S 397.50 Pyridin-4-ylmethyl, azepane-sulfonylethyl Larger azepane ring increases lipophilicity; pyridine-4-yl alters steric effects .
4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid C₉H₉BrN₂O₃ 285.09 5-Bromo-pyridin-2-yl Bromine adds electronegativity and molecular weight; may enhance binding affinity .
4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid C₁₀H₁₂N₂O₃ 208.22 4-Methyl-pyridin-2-yl Methyl group improves lipophilicity; lacks sulfonamide, reducing polarity .
4-[[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxobutanoic acid C₁₆H₁₈N₄O₅S 378.40 Pyrimidine-sulfonamide, phenyl Pyrimidine’s electron-withdrawing effects may modulate sulfonamide acidity .

Functional Group Analysis

  • Sulfonamide vs. Sulfanyl Groups: The target compound’s sulfonamide group (‑SO₂NH‑) is more polar and acidic than sulfanyl (‑S‑) derivatives (e.g., 4-(methylsulfanyl)-2-oxobutanoic acid), enhancing solubility in aqueous environments .
  • Pyridine vs. Phenyl Substituents: Pyridine rings (as in the target compound) enable stronger π-π interactions compared to phenyl groups (e.g., 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid), which rely on hydrophobic effects .
  • Halogen Effects: Bromine in 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid increases molecular weight and may improve metabolic stability compared to the non-halogenated target compound .

Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound likely improves water solubility relative to analogs with azepane (e.g., C₁₈H₂₇N₃O₅S) or thioether groups .

Biological Activity

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine ring and a sulfonamide moiety. Its synthesis often involves multi-step processes, including the formation of amide derivatives and other modifications to enhance biological activity. For instance, derivatives synthesized from 4-oxobutanoic acid have shown promising results in antimicrobial assays, indicating the importance of structural variations in biological efficacy .

Antimicrobial Activity

Research has demonstrated that derivatives of 4-oxobutanoic acid exhibit potent antimicrobial properties. In one study, several amide derivatives were synthesized and tested against various bacterial and fungal strains. Notably, certain compounds showed exceptional activity against Aspergillus fumigatus (96.5% inhibition) and Helminthosporium sativum (93.7% inhibition) . The following table summarizes the antimicrobial activities of selected derivatives:

CompoundTarget OrganismInhibition (%)
2Aspergillus fumigatus96.5
6Helminthosporium sativum93.7
3Bacillus subtilis37.6
4Pseudomonas aeruginosa33.2
5Klebsiella pneumoniaeNot specified

These findings suggest that modifications to the oxobutanoic acid structure can significantly impact its antimicrobial efficacy.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds related to 4-oxobutanoic acid have been investigated for their anti-inflammatory effects. A study reported that certain derivatives inhibited interleukin-6 (IL-6) production in a dose-dependent manner, indicating potential use in treating inflammatory conditions . The following table presents data on the anti-inflammatory effects of selected compounds:

CompoundConcentration (µM)IL-6 Inhibition (%)
11X
13X
110X
21Significant
23Significant

The precise mechanisms by which these compounds exert their anti-inflammatory effects remain an area for further investigation.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A series of experiments demonstrated that specific derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
  • Inflammation Models : In animal models, administration of selected derivatives resulted in reduced inflammation markers, supporting their therapeutic potential in conditions such as arthritis.

Q & A

Q. What are the recommended synthetic routes for 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Acylation : Formation of the 4-oxobutanoic acid backbone via Friedel-Crafts acylation or condensation reactions using maleic anhydride derivatives (analogous to methods in ).
  • Sulfonylation : Introduction of the methylamino sulfonyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in ethanol).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
  • Key Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios significantly impact yield (typical yields: 40–60%).

Q. How is this compound characterized analytically?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the pyridinylmethyl, sulfonyl, and butanoic acid moieties. For example, the pyridine ring protons appear as distinct aromatic signals (δ 7.2–8.5 ppm).
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺ for C₁₄H₂₀N₃O₅S: 342.1125).
  • X-ray Crystallography : To resolve stereochemistry at chiral centers (if present), as demonstrated in structurally similar compounds ().

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the pyridin-2-ylmethyl group with other heterocycles (e.g., thiophene or imidazole) and assess activity via enzymatic assays (e.g., kinase inhibition).
  • Example : Pyridine-to-thiophene substitution in analogs reduces hydrogen-bonding potential, impacting target binding ().
  • Data Analysis : Use IC₅₀ values and molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with activity.

Q. What strategies resolve contradictions in reported synthetic yields?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. protic), and reaction times.
  • Case Study : In analogous sulfonamide syntheses, switching from DMF to THF increased yields by 20% due to reduced side reactions ().
  • Statistical Tools : Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent > catalyst).

Q. How can enantiomeric purity be achieved for chiral derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation steps ().
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers (reported ee >90% in related compounds).

Contradiction Analysis

Q. Why do biological assay results vary across studies?

  • Methodological Answer :
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter IC₅₀ values.
  • Compound Stability : Degradation under assay conditions (e.g., pH 7.4 buffer) may reduce apparent activity. Monitor stability via HPLC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.